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Compound of Interest

Compound Name: Boc-D-pen(acm)-OH

Cat. No.: B558470 Get Quote

An In-Depth Technical Guide to Boc-D-pen(Acm)-OH

This guide provides comprehensive technical information on N-α-(tert-butoxycarbonyl)-S-

(acetamidomethyl)-D-penicillamine, commonly abbreviated as Boc-D-pen(Acm)-OH. It is

intended for researchers, scientists, and professionals in drug development and peptide

chemistry. This protected amino acid analogue is a valuable building block in solid-phase

peptide synthesis (SPPS) for the introduction of D-penicillamine residues, which can confer

unique structural constraints and proteolytic resistance to synthetic peptides.

Chemical Structure and IUPAC Name
Boc-D-pen(Acm)-OH is a derivative of the non-proteinogenic amino acid D-penicillamine. It

features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino

group and the acetamidomethyl (Acm) group on the thiol side chain. The Boc group is acid-

labile, designed for temporary protection during peptide chain elongation, while the Acm group

is stable to these acidic conditions, providing orthogonal protection for the sulfur moiety[1].

IUPAC Name: (2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic

acid[2].

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of Boc-D-pen(Acm)-OH.
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Physicochemical Data
The key quantitative properties of Boc-D-pen(Acm)-OH are summarized in the table below for

easy reference.

Property Value Reference(s)

IUPAC Name

(2S)-3-

((acetamidomethyl)thio)-2-

((tert-butoxycarbonyl)amino)-3-

methylbutanoic acid

[2]

CAS Number 201421-14-9 [2][3]

Molecular Formula C₁₃H₂₄N₂O₅S [2][3]

Molecular Weight 320.41 g/mol [3][4]

Purity ≥95% (Typically) [2]

Melting Point 105 °C (for L-isomer) [4]

Boiling Point 532.3 ± 50.0 °C (Predicted) [4]

Density 1.184 ± 0.06 g/cm³ (Predicted) [4]

pKa 3.54 ± 0.10 (Predicted) [4]

Storage Conditions 2-8°C [4]

Experimental Protocols
Boc-D-pen(Acm)-OH is primarily used in the Boc/Bzl strategy of solid-phase peptide

synthesis. The following protocols detail its incorporation into a peptide chain and the

subsequent deprotection of the side chain.

Incorporation via Boc-SPPS
This protocol outlines a standard cycle for coupling an amino acid, such as Boc-D-pen(Acm)-
OH, to a resin-bound peptide chain.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b558470?utm_src=pdf-body
https://www.researchgate.net/figure/On-demand-deprotection-of-Thz-and-Acm-PGs-via-palladium-complexes-a-Analytical-HPLC-and_fig2_326902983
https://www.researchgate.net/figure/On-demand-deprotection-of-Thz-and-Acm-PGs-via-palladium-complexes-a-Analytical-HPLC-and_fig2_326902983
https://www.benchchem.com/pdf/How_to_troubleshoot_incomplete_Acm_deprotection_in_peptide_synthesis.pdf
https://www.researchgate.net/figure/On-demand-deprotection-of-Thz-and-Acm-PGs-via-palladium-complexes-a-Analytical-HPLC-and_fig2_326902983
https://www.benchchem.com/pdf/How_to_troubleshoot_incomplete_Acm_deprotection_in_peptide_synthesis.pdf
https://www.benchchem.com/pdf/How_to_troubleshoot_incomplete_Acm_deprotection_in_peptide_synthesis.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.researchgate.net/figure/On-demand-deprotection-of-Thz-and-Acm-PGs-via-palladium-complexes-a-Analytical-HPLC-and_fig2_326902983
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.benchchem.com/product/b558470?utm_src=pdf-body
https://www.benchchem.com/product/b558470?utm_src=pdf-body
https://www.benchchem.com/product/b558470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide-resin with a free N-terminal amine

Boc-D-pen(Acm)-OH

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

N,N-Diisopropylethylamine (DIEA)

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

1-Hydroxybenzotriazole (HOBt) or other coupling additive

N,N-Dimethylformamide (DMF)

Protocol:

Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes in a suitable

reaction vessel[5].

Boc Deprotection:

Wash the resin with DCM (3x).

Add a solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes to remove

the N-terminal Boc group[6].

Filter the solution and wash the resin thoroughly with DCM (3-5x) to remove residual

acid[6].

Neutralization:

Wash the resin with DMF (3x).

Add a solution of 5-10% DIEA in DMF or DCM and agitate for 5-10 minutes. Repeat this

step once[6][7].

Wash the resin with DMF (5x) and DCM (3x) to remove excess base.
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Amino Acid Coupling:

In a separate vessel, pre-activate Boc-D-pen(Acm)-OH (3 equivalents relative to resin

loading) with a coupling agent like DCC (3 eq.) and an additive such as HOBt (3 eq.) in

DMF for 10 minutes at 0°C[7].

Add the activated amino acid solution to the neutralized resin.

Agitate the mixture for 1-2 hours at room temperature[7].

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is

positive, indicating incomplete coupling, the coupling step can be repeated[7].

Washing: Once coupling is complete, wash the resin with DMF (3-5x) and DCM (3-5x) to

remove excess reagents. The resin is now ready for the next cycle.

Side-Chain Acm Group Deprotection
The Acm group is stable to TFA and must be removed in a separate step after peptide chain

assembly and cleavage from the resin. Two common methods are presented below.

Method A: Deprotection using Mercury(II) Acetate

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL)[3].

Carefully adjust the solution's pH to 4.0 with glacial acetic acid[3][4].

Add mercury(II) acetate (1.0 to 10 equivalents per Acm group) while stirring[3][4].

Re-adjust the pH to 4.0 and stir at room temperature for 1-2 hours[4].

Add β-mercaptoethanol (20-30 equivalents) and let the mixture stand for at least 5 hours to

precipitate mercury salts[3][4].

Remove the precipitate by centrifugation. The supernatant contains the deprotected peptide

with a free thiol group.

Method B: Deprotection and Oxidative Cyclization with Iodine
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This method removes the Acm groups and simultaneously forms a disulfide bond, which is

useful for creating cyclic peptides.

Dissolve the Acm-protected peptide in a suitable solvent like aqueous methanol or 40%

aqueous acetic acid at a low concentration (10⁻³ to 10⁻⁴ M) to favor intramolecular

reactions[1][3].

Add a solution of iodine (10-50 fold excess) dropwise while stirring[1][3].

Monitor the reaction's progress by HPLC. It is typically complete within 1-2 hours[3].

Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate

solution dropwise until the yellow color disappears[1][3].

The resulting solution containing the cyclized peptide can then be purified by preparative

HPLC.

Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key experimental

workflows involving Boc-D-pen(Acm)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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